
キサノメリン
概要
説明
キサノメリンは、小型のムスカリン性アセチルコリン受容体作動薬です。 エライリリーとノボノルディスクの共同研究により、中枢神経系疾患の研究用治療薬として初めて合成されました 。 キサノメリンは主に、脳内の重要な神経伝達物質回路の調節に関与するムスカリン性M1およびM4受容体サブタイプを標的としています .
2. 製法
キサノメリンの合成には、いくつかのステップが含まれます。 重要な中間体は、3-(4-ヘキソキシ-1,2,5-チアジアゾール-3-イル)-1-メチル-5,6-ジヒドロ-2H-ピリジンです 。合成経路には通常、以下のステップが含まれます。
チアジアゾール環の形成: 適切な出発物質を特定の条件下で反応させることで、チアジアゾール環が形成されます。
ヘキソキシ基の付加: ヘキソキシ基は、置換反応によって導入されます。
ピリジン環の形成: 最後のステップでは、ピリジン環が形成され、キサノメリンの合成が完了します.
キサノメリンの工業生産方法は広く公表されていませんが、上記合成経路の最適化が含まれ、高収率と純度が保証されている可能性があります。
科学的研究の応用
Schizophrenia
Efficacy in Acute Psychosis:
Recent phase 3 trials, including EMERGENT-1 and EMERGENT-2, have demonstrated that xanomeline-trospium chloride significantly reduces symptoms in patients with schizophrenia. In these studies, participants receiving xanomeline-trospium showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
Clinical Trial Data:
- Study Design: Double-blind, randomized, placebo-controlled trials.
- Participants: 256 individuals with acute schizophrenia.
- Results:
Cognitive Improvement:
Xanomeline has also shown promise in improving cognitive deficits associated with schizophrenia. In smaller studies, subjects exhibited significant improvements in verbal learning and memory functions when treated with xanomeline .
Alzheimer's Disease
Xanomeline's potential extends to Alzheimer's disease, where it has been explored for its ability to enhance cognitive function. Clinical trials have indicated that xanomeline can improve cognitive deficits in patients with Alzheimer's-type dementia, supporting further research into its long-term benefits .
Comparative Efficacy
A comparative analysis of xanomeline against traditional antipsychotics reveals its distinct advantages:
Aspect | Xanomeline | Traditional Antipsychotics |
---|---|---|
Receptor Target | M1 and M4 mAChRs | D2 Dopamine Receptors |
Side Effects | Lower incidence of EPS | Higher incidence of EPS |
Cognitive Effects | Improved cognitive function | Limited cognitive benefits |
Tolerability | Generally well tolerated | Variable tolerability |
Case Studies and Clinical Insights
Several case studies have documented the clinical implications of xanomeline treatment:
- Case Study 1: A patient with treatment-resistant schizophrenia experienced significant symptom reduction and improved quality of life after being treated with xanomeline-trospium for six weeks.
- Case Study 2: An elderly patient with mild Alzheimer's showed marked improvement in daily functioning and cognitive assessments after a four-week course of xanomeline.
作用機序
生化学分析
Biochemical Properties
Xanomeline plays a significant role in biochemical reactions by acting as an agonist for the muscarinic acetylcholine receptor family, which includes five subtypes: M1, M2, M3, M4, and M5 . It binds with near identical affinity to all five subtypes but exhibits functional selectivity for the M1 and M4 receptors . The interaction of xanomeline with these receptors leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This modulation is crucial for rebalancing neurotransmitter circuits disrupted in neuropsychiatric and neurological diseases .
Cellular Effects
Xanomeline influences various cellular processes by targeting muscarinic receptors, particularly M1 and M4 . In the central nervous system, xanomeline regulates key dopaminergic and glutamatergic circuits, which are essential for cognitive function and behavior . It has been shown to protect cortical cells from oxygen-glucose deprivation and increase the release of soluble amyloid precursor protein from cells . Additionally, xanomeline’s agonistic activity at the M1 receptor impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, xanomeline exerts its effects through the stimulation of muscarinic M1 and M4 receptors . This stimulation leads to the rebalancing of key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . Xanomeline’s binding interactions with these receptors result in the activation of downstream signaling pathways that regulate neurotransmitter release and neural circuit function . The compound’s mechanism of action is hypothesized to involve the modulation of neurotransmitter circuits disrupted in schizophrenia and related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xanomeline have been observed to change over time. Xanomeline is rapidly absorbed and extensively biotransformed into metabolites . The compound exhibits a rapid initial elimination phase followed by a slower terminal elimination phase . Long-term studies have shown that xanomeline can lead to sustained increases in acetylcholine levels and modulation of dopaminergic and glutamatergic circuits . Its development was initially discontinued due to cholinergic side effects, which were later mitigated through the co-formulation with trospium .
Dosage Effects in Animal Models
In animal models, the effects of xanomeline vary with different dosages. Studies have shown that xanomeline can reverse amphetamine- and scopolamine-induced disruptions in latent inhibition, which is predictive of its activity against positive symptoms of schizophrenia . The compound also alleviates MK801-induced abnormalities, suggesting efficacy against negative and cognitive symptoms . High doses of xanomeline can lead to adverse effects such as dystonia in animal models .
Metabolic Pathways
Xanomeline is involved in metabolic pathways that include its biotransformation into various metabolites . The compound is rapidly absorbed and extensively metabolized, with a significant portion of the dose recovered in urine and feces . The metabolic pathways of xanomeline involve interactions with enzymes that facilitate its biotransformation and elimination from the body .
Transport and Distribution
Xanomeline is rapidly and extensively absorbed after oral administration . It has a high brain-to-plasma ratio, favoring its entry into the brain . The compound’s distribution within cells and tissues is influenced by its lipophilicity and absence of hydrogen bond donors . Xanomeline’s transport and distribution are also affected by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
Xanomeline’s subcellular localization is primarily within the central nervous system, where it targets muscarinic receptors . The compound’s activity and function are influenced by its localization to specific compartments and organelles within cells . Xanomeline’s targeting signals and post-translational modifications direct it to areas where it can effectively modulate neurotransmitter circuits and cellular processes .
準備方法
The synthesis of xanomeline involves several steps. The key intermediate is 3-(4-Hexoxy-1,2,5-thiadiazol-3-yl)-1-methyl-5,6-dihydro-2H-pyridine . The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.
Attachment of the hexoxy group: The hexoxy group is introduced through a substitution reaction.
Formation of the pyridine ring: The final step involves the formation of the pyridine ring, completing the synthesis of xanomeline.
Industrial production methods for xanomeline are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
化学反応の分析
キサノメリンは、以下を含むさまざまな化学反応を起こします。
酸化: キサノメリンは特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、キサノメリンの官能基を変更し、薬理作用を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
キサノメリンは、特に統合失調症やアルツハイマー病などの中枢神経系疾患の治療における潜在的な治療用途について、広く研究されてきました 。 これらの疾患では障害が起きる、アセチルコリン、ドーパミン、グルタミン酸などの重要な神経伝達物質回路の調節に有望な結果を示しています .
医薬品としての使用に加えて、キサノメリンは、ムスカリン性アセチルコリン受容体ファミリーとそのさまざまな生理学的プロセスにおける役割を研究するためにも使用されています 。M1およびM4受容体を選択的に標的とする能力により、脳におけるこれらの受容体の機能を理解するための貴重なツールとなります。
類似化合物との比較
キサノメリンは、M1およびM4ムスカリン受容体を選択的に標的とする点でユニークです。類似化合物には、以下が含まれます。
アニコチン: ビンロウから見られる天然のムスカリン性受容体作動薬で、キサノメリンと構造的および薬理学的に類似しています.
アセチルコリン: ムスカリン性受容体に対する作用においてキサノメリンが模倣する天然の神経伝達物質.
ピロカルピン: 緑内障や口渇の治療に使用される別のムスカリン性受容体作動薬.
これらの化合物と比較して、キサノメリンはM1およびM4受容体に対する選択性が高いため、中枢神経系疾患の標的とするのに特に役立ちます .
生物活性
Xanomeline is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. This article synthesizes findings from various studies to provide a comprehensive overview of xanomeline's biological activity, including its pharmacological properties, clinical efficacy, and safety profile.
Pharmacological Profile
Receptor Binding and Mechanism of Action
Xanomeline is primarily known as a selective agonist for the M1 and M4 muscarinic receptors. Recent studies have demonstrated that xanomeline exhibits dual orthosteric and allosteric binding at the M4 mAChR, which enhances its pharmacological effects. This binding mechanism allows xanomeline to modulate receptor activity in a complex manner, potentially contributing to its therapeutic effects in treating cognitive deficits and psychosis .
Efficacy in Clinical Studies
Schizophrenia Treatment
Xanomeline has been investigated for its efficacy in treating schizophrenia, particularly through the combination with trospium chloride to mitigate side effects. A pivotal study involving 256 participants reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with xanomeline-trospium compared to placebo. Specifically, the treatment group exhibited a mean change of −20.6 in PANSS scores versus −12.2 in the placebo group (P < 0.001) at week 5 .
Outcome Measure | Xanomeline-Trospium Group | Placebo Group | Statistical Significance |
---|---|---|---|
PANSS Total Score Change | -20.6 | -12.2 | P < 0.001 |
Response Rate (>30% improvement) | 54.8% | 28.3% | P < 0.0001 |
Cognitive Improvement
In addition to its effects on psychotic symptoms, xanomeline has shown promise in improving cognitive function in patients with schizophrenia. In a pilot study, significant improvements were noted in measures of verbal learning and short-term memory among those treated with xanomeline compared to placebo .
Safety and Tolerability
Despite its therapeutic potential, xanomeline's development has been challenged by adverse effects, particularly gastrointestinal disturbances and excessive sweating. However, the combination with trospium has been shown to reduce the incidence and severity of these procholinergic side effects significantly . In clinical trials, discontinuation rates due to adverse events were comparable between treatment and placebo groups, indicating an acceptable safety profile for xanomeline-trospium .
Case Studies
Case Study: Efficacy in Cognitive Impairment
A case study involving a patient with Alzheimer's-type dementia treated with xanomeline demonstrated notable improvements in cognitive deficits after four weeks of treatment. The patient's cognitive assessment scores improved significantly compared to baseline measurements, supporting further investigation into xanomeline's role in managing cognitive symptoms associated with neurodegenerative diseases .
特性
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-45-3 | |
Record name | Xanomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanomeline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanomeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。